molecular formula C17H14N2O3S B2840017 ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate CAS No. 247056-86-6

ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B2840017
CAS No.: 247056-86-6
M. Wt: 326.37
InChI Key: QEPLELUFNYYVFR-UHFFFAOYSA-N
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Description

ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate is a complex organic compound that features a naphthalene ring, a thiazole ring, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate typically involves the reaction of naphthalene-2-carbonyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Ammonia (NH3) or amines in the presence of a catalyst such as triethylamine.

Major Products

    Oxidation: Naphthoquinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amide or ester derivatives

Scientific Research Applications

ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carbonyl derivatives: Compounds with similar naphthalene-based structures.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Ester derivatives: Compounds with ester functional groups.

Uniqueness

ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate is unique due to its combination of a naphthalene ring, a thiazole ring, and an ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-2-22-16(21)14-10-23-17(18-14)19-15(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPLELUFNYYVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.7 g (24.9 mmol) of 2-naphthoyl chloride, dissolved in 50 ml of anhydrous tetrahydrofuran, were added dropwise at 0° C. to 4 g (23.3 mmol) of ethyl 2-aminothiazole-4-carboxylate and 6.4 ml (46.5 mmol) of triethylamine in 150 ml of anhydrous tetrahydrofuran. The entire mixture was then stirred for 16 h. The reaction solution was then poured into plenty of water and extracted with ethyl acetate. The organic phase was then washed with aqueous sodium hydrogencarbonate solution, dried and concentrated in vacuo. The residue was purified by chromatography (eluent: methylene chloride), 5.6 g (82%) of the product being obtained.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23.3 mmol
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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